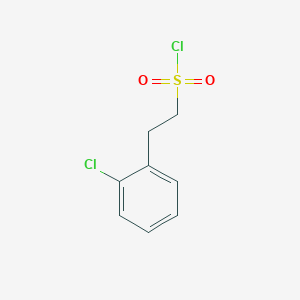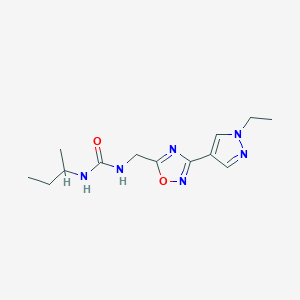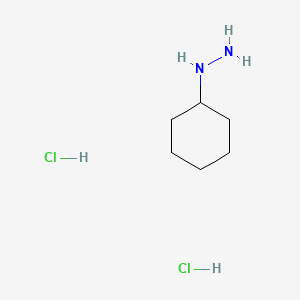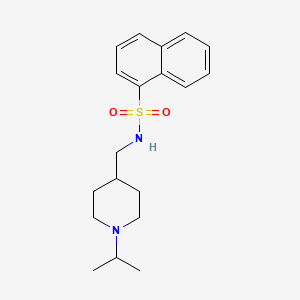![molecular formula C6H10N2O3 B2472570 2-[(Cyclopropylcarbamoyl)amino]acetic acid CAS No. 953906-56-4](/img/structure/B2472570.png)
2-[(Cyclopropylcarbamoyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclopropylcarbamoyl)amino]acetic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-[(Cyclopropylcarbamoyl)amino]acetic acid is 1S/C6H10N2O3/c9-5(10)3-7-6(11)8-4-1-2-4/h4H,1-3H2,(H,9,10)(H2,7,8,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(Cyclopropylcarbamoyl)amino]acetic acid is a powder at room temperature . It has a melting point range of 188-193°C .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds : The compound 2-[(Cyclopropylcarbamoyl)amino]acetic acid is used in the synthesis and characterization of novel compounds. For example, a study detailed the synthesis of transition metal complexes of a novel amino acid bearing Schiff base ligand, which was spectroscopically characterized and studied for thermal stability and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Divergent Cyclizations in Chemical Reactions : This compound plays a role in divergent cyclizations in chemical reactions. A study showed that 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, a similar compound, reacts differently based on the nature of the reagents and acidity of the reaction medium, leading to the formation of various interesting bicyclic heterocycles (Smyth et al., 2007).
Formation of Cyclopeptides : This compound is instrumental in the formation of cyclopeptides containing pseudo-amino acids. These cyclopeptides, containing biphenyl-containing pseudo-amino acids, are studied for their β-sheet conformations and diastereoisomerism in solutions, contributing significantly to peptide chemistry (Brandmeier et al., 1994).
Application in Polymer Synthesis : The compound is also utilized in polymer synthesis. For instance, a study on the synthesis of chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymer revealed its potential application in hydrocolloid gels for food and pharmaceutical industries due to its rheological behavior and antibacterial abilities (Luo et al., 2019).
Microwave Irradiation in Chemical Synthesis : Its use in microwave irradiation for the synthesis of chemical compounds has been explored. A study demonstrated the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives under microwave irradiation, which is advantageous for small-scale fast synthesis for biomedical screening (Han et al., 2010).
Antimicrobial Activity Studies : Research has been conducted on its derivatives for potential antimicrobial activities. For example, the synthesis and antimicrobial activity of certain derivatives, such as (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid, have been examined (Baldwin et al., 1986).
Binding Studies with Proteins : The compound is used in binding studies with proteins. A study investigated the interactions of carboxamide derivatives of amino acid with Bovine serum albumin (BSA) using ultrasonic interferometer techniques (Thakare et al., 2018).
Exploring Chemical Reaction Mechanisms : It is also used in exploring mechanisms of chemical reactions. A study examined the carbamate reaction of amino acids, which has implications in understanding biochemical processes (Neuberg et al., 1955).
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclopropylcarbamoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)3-7-6(11)8-4-1-2-4/h4H,1-3H2,(H,9,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKPBFUBVOFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylcarbamoyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2472497.png)
![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)